Pent-2-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biochemical Reagent

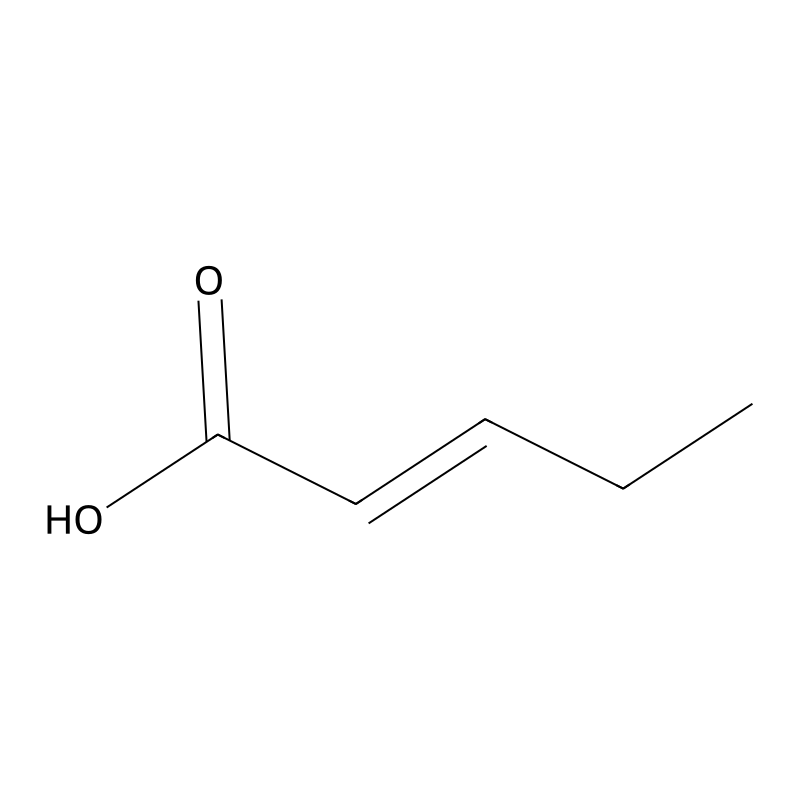

Pent-2-enoic acid, also known as (E)-pent-2-enoic acid, is a simple organic molecule with the formula C5H8O2. It is classified as a carboxylic acid, containing a carboxyl group (COOH) that gives it acidic properties.

For example, pent-2-enoic acid can be used in:

- Studies of enzyme activity: Researchers can use pent-2-enoic acid as a substrate for enzymes to understand their function and mechanism of action. Source: National Institutes of Health: )

- Organic synthesis: Chemists can utilize pent-2-enoic acid as a starting material to synthesize other organic compounds, such as esters, amides, and polymers. Source: American Chemical Society:

Potential Areas of Future Research

While the current research applications of pent-2-enoic acid are primarily focused on its use as a biochemical reagent and building block, some studies suggest potential for future exploration in other areas:

- Antimicrobial properties: Recent research suggests that pent-2-enoic acid might possess antimicrobial properties against certain bacteria and fungi. Source: Journal of Agricultural and Food Chemistry: However, further research is needed to understand the mechanisms and potential applications of these findings.

- Plant physiology: Limited studies indicate that pent-2-enoic acid might play a role in plant growth and development. Source: Phytochemistry: More research is needed to confirm these findings and explore the potential implications.

Pent-2-enoic acid, also known as 2-pentenoic acid, is a monocarboxylic acid characterized by a five-carbon chain with a double bond located at the second carbon atom. Its chemical formula is , and it has a molecular weight of approximately 100.1158 g/mol. The compound can exist in two geometric isomers: cis (Z) and trans (E), distinguished by the orientation of substituents around the double bond . This compound is part of a larger family of pentenoic acids, which includes pent-3-enoic acid and pent-4-enoic acid, each differing in the position of the double bond along the carbon chain .

- Flammability: Flammable liquid

- Skin and eye irritant: Can cause irritation upon contact

- Corrosive: May cause corrosion to metals

- Toxicity: Limited data available, handle with care following standard laboratory safety protocols.

Citation:

- (n.

- Hydrogenation: The addition of hydrogen across the double bond converts pent-2-enoic acid into pentanoic acid.

- Esterification: Reacting with alcohols in the presence of an acid catalyst yields esters, which are commonly used in flavoring and fragrance applications.

- Addition Reactions: The double bond allows for electrophilic addition reactions, where reagents such as bromine or sulfuric acid can add across the double bond .

Pent-2-enoic acid exhibits various biological activities. It is known to act as a biochemical reagent and has been studied for its potential roles in metabolic pathways. Its derivatives may possess antimicrobial properties and have been investigated for potential applications in pharmaceuticals. Additionally, pent-2-enoic acid is involved in certain metabolic processes as a precursor to other bioactive compounds .

Several methods exist for synthesizing pent-2-enoic acid:

- Dehydrogenation of Pentanoic Acid: This method involves the removal of hydrogen from pentanoic acid under specific conditions to form pent-2-enoic acid.

- Alkylation of Acetic Acid: Using acetic acid as a starting material, alkylation reactions can yield pent-2-enoic acid through controlled reactions with appropriate alkyl halides.

- Biological Fermentation: Certain microorganisms can convert simple sugars into pentenoic acids through fermentation processes, offering a sustainable synthesis route .

Pent-2-enoic acid finds utility in various fields:

- Flavoring Agents: It is used in food products for its characteristic flavor profile.

- Chemical Intermediates: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research Reagent: In biochemical research, it is employed as a reagent for studying metabolic pathways and enzyme activities .

Research indicates that pent-2-enoic acid interacts with various biological systems. Studies have shown its potential effects on enzyme activity and cellular metabolism. For instance, it has been evaluated for its role as an inhibitor or substrate in enzymatic reactions involving carboxylic acids. Furthermore, its derivatives are being explored for their interactions with cellular receptors and their impact on metabolic processes .

Pent-2-enoic acid belongs to a broader class of pentenoic acids. Below is a comparison with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pent-3-enoic Acid | HO(O=)C−CH=CH−CH₂−CH₃ | Double bond at the third carbon |

| Pent-4-enoic Acid | HO(O=)C−CH₂−CH₂−CH=CH₂ | Double bond at the fourth carbon |

| Cis-Pent-2-enoic Acid | Similar to Pent-2 but cis | Different spatial arrangement around double bond |

| Trans-Pent-2-enoic Acid | Similar to Pent-2 but trans | Different spatial arrangement around double bond |

Uniqueness of Pent-2-enoic Acid

Pent-2-enoic acid's unique positioning of the double bond allows it to participate in specific

Pent-2-enoic acid (IUPAC name: (E)-pent-2-enoic acid) is an α,β-unsaturated carboxylic acid with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol. It belongs to the class of straight-chain fatty acids and is characterized by a five-carbon chain with a double bond between the second and third carbon atoms. The compound exists in two geometric isomers: cis (Z) and trans (E), with the trans isomer being more thermodynamically stable. Its CAS registry numbers include 13991-37-2 for the trans isomer and 16666-42-5 for the cis isomer.

Historical Context and Discovery

Pent-2-enoic acid was first identified as a minor component in natural sources such as bananas and beer, contributing to their characteristic flavors. Its synthetic production gained prominence in the mid-20th century alongside advances in organic synthesis techniques. Early methods involved aldol condensation of propanal with malonic acid, as described in crystallographic studies. The compound’s role in industrial applications, particularly in flavoring agents and pharmaceuticals, spurred further research into its properties and synthesis.

Significance in Organic Chemistry

As an α,β-unsaturated carboxylic acid, pent-2-enoic acid serves as a versatile intermediate in organic synthesis. Its conjugated double bond and carboxylic acid group enable participation in Michael additions, Diels-Alder reactions, and hydrogenation processes. Additionally, its structural simplicity makes it a model compound for studying stereoelectronic effects in unsaturated systems.

IUPAC Naming and Synonyms

The International Union of Pure and Applied Chemistry nomenclature designates this compound as pent-2-enoic acid, reflecting its five-carbon chain with a double bond at the second position [1] [4] [5]. The preferred IUPAC name maintains this systematic designation, emphasizing the structural arrangement of the molecule [4].

The compound exists under numerous synonymous designations in chemical literature. The most commonly encountered names include trans-2-pentenoic acid, (E)-pent-2-enoic acid, and 2-pentenoic acid [2] [6] [7]. Additional systematic names encompass (2E)-2-pentenoic acid, (E)-2-pentenoic acid, and (E)-pent-2-en-1-oic acid [2] [6]. German nomenclature refers to the compound as Pent-2-ensäure or trans-Pent-2-ensäure [2] [6].

Industrial and commercial designations include beta-ethyl acrylic acid, alpha-pentenoic acid, and trans-alpha,beta-penteneoic acid [2] [6]. The compound also appears in literature as propylidenessigsäure and beta-aethylacrylsäure, reflecting its structural relationship to acrylic acid derivatives [2] [6].

| Primary Name | Alternative Designations | Chemical Abstract Service Number |

|---|---|---|

| Pent-2-enoic acid | trans-2-Pentenoic acid | 13991-37-2 |

| (E)-pent-2-enoic acid | ||

| 2-Pentenoic acid | ||

| beta-ethyl acrylic acid | ||

| alpha-pentenoic acid |

Molecular Formula and Isomeric Forms

Pent-2-enoic acid possesses the molecular formula C₅H₈O₂, with a molecular weight of 100.11 atomic mass units [1] [2] [5]. This empirical formula corresponds to a degree of unsaturation of two, accounting for the carbon-carbon double bond and the carbonyl group within the carboxylic acid functionality [2].

The compound represents one member of the pentenoic acid family, which encompasses five distinct positional isomers [9]. The complete series includes pent-2-enoic acid, pent-3-enoic acid, and pent-4-enoic acid, each distinguished by the position of the double bond within the carbon chain [9]. Among these positional isomers, pent-2-enoic acid exhibits the unique characteristic of existing in two geometric configurations due to the substitution pattern around the double bond [9].

The structural formula reveals a carboxylic acid group attached to an alpha,beta-unsaturated system, creating a conjugated arrangement between the carbonyl and alkene functionalities [2] [10]. This conjugation significantly influences the electronic properties and reactivity of the molecule [10].

Molecular Geometry and Bond Characterization

Crystallographic analysis reveals that pent-2-enoic acid adopts an essentially planar molecular geometry, with a maximum displacement from planarity of 0.0239 angstroms [17] [18] [21]. This planar arrangement facilitates optimal overlap between the pi-orbitals of the carbonyl and alkene groups, establishing effective conjugation throughout the molecule [17] [18].

The bond length data obtained from X-ray crystallographic studies provide detailed insights into the molecular structure [18] [21]. The carboxylic acid functionality exhibits characteristic bond lengths, with the carbon-oxygen double bond measuring 1.2337 angstroms and the carbon-oxygen single bond measuring 1.3223 angstroms [18]. These values align closely with theoretical calculations performed at the density functional theory level using the B3LYP functional and 6-311+G(2d,p) basis set [10].

The carbon-carbon double bond displays a length of 1.3301 angstroms, consistent with typical alkene bond distances [10] [18]. The carbon-carbon single bonds within the aliphatic chain range from 1.4723 to 1.5239 angstroms, reflecting the hybridization states and electronic environment of the respective carbon atoms [10] [18].

| Bond Type | Experimental Length (Å) | Calculated Length (Å) |

|---|---|---|

| C=O (carboxyl) | 1.2337 | 1.2088 (monomer) |

| C-O (carboxyl) | 1.3223 | 1.3606 (monomer) |

| C=C (alkene) | 1.3301 | 1.3334 |

| C1-C2 | 1.4723 | 1.4747 |

| C4-C6 | 1.4981 | 1.4957 |

| C6-C9 | 1.5239 | 1.5265 |

Bond angle analysis demonstrates that the molecule maintains conventional sp² hybridization geometry around the double bond and carboxylic acid carbon [10] [18]. The carboxylic acid group exhibits bond angles characteristic of trigonal planar geometry, with the O=C-O angle measuring 122.75 degrees [18]. The carbon-carbon-carbon bond angles throughout the chain reflect the expected tetrahedral and trigonal planar arrangements based on hybridization states [18].

Geometric Isomerism (E/Z Configurations)

Pent-2-enoic acid exists in two distinct geometric isomeric forms, designated as (E)-pent-2-enoic acid and (Z)-pent-2-enoic acid according to the Cahn-Ingold-Prelog priority rules [1] [9] [12]. The E configuration, also known as the trans isomer, represents the thermodynamically more stable form and occurs more frequently in natural and synthetic systems [9] [30].

The (E)-pent-2-enoic acid isomer, with Chemical Abstract Service number 13991-37-2, exhibits a trans arrangement of the propyl and carboxylic acid substituents across the double bond [2] [5] [9]. This configuration minimizes steric interactions between the bulkier substituents, contributing to its enhanced stability relative to the Z isomer [9].

The (Z)-pent-2-enoic acid isomer, assigned Chemical Abstract Service number 16666-42-5, features a cis arrangement of the same substituents [1] [9]. This geometric arrangement introduces greater steric strain due to the proximity of the propyl group and carboxylic acid functionality, resulting in reduced thermodynamic stability [9].

Spectroscopic differentiation between the geometric isomers relies primarily on nuclear magnetic resonance coupling patterns and chemical shift variations [10] [18]. The trans isomer typically exhibits larger vicinal coupling constants between the alkene protons compared to the cis isomer, reflecting the dihedral angle differences [10].

| Isomer | Configuration | CAS Number | Relative Stability |

|---|---|---|---|

| (E)-pent-2-enoic acid | Trans | 13991-37-2 | Higher |

| (Z)-pent-2-enoic acid | Cis | 16666-42-5 | Lower |

Physical property differences between the geometric isomers manifest in melting points, boiling points, and refractive indices [9] [30] [32]. The trans isomer generally displays higher melting and boiling points due to more efficient crystal packing and intermolecular interactions [30] [32].

Dimerization and Intermolecular Interactions

Pent-2-enoic acid demonstrates strong propensity for dimerization through intermolecular hydrogen bonding, forming centrosymmetric dimeric structures in both solid and solution phases [17] [18] [21]. The dimerization occurs through pairs of oxygen-hydrogen···oxygen hydrogen bonds between carboxylic acid groups of adjacent molecules [17] [18].

Crystallographic analysis reveals the formation of cyclic dimers with two equivalent hydrogen bonds per dimer unit [17] [18] [21]. The hydrogen bond parameters demonstrate strong attractive interactions, with donor-acceptor distances measuring 2.6322 angstroms and hydrogen-acceptor distances of 1.69 angstroms [18]. The linearity of the hydrogen bonds, evidenced by donor-hydrogen-acceptor angles of 173.3 degrees, indicates optimal geometric arrangement for maximum interaction strength [18].

The dimerization enthalpy for carboxylic acids typically ranges from 50 to 65 kilojoules per mole of dimers, with pent-2-enoic acid falling within this range due to its carboxylic acid functionality [27]. The associated entropy change reflects the loss of translational and rotational freedom upon dimer formation, contributing to the temperature dependence of the dimerization equilibrium [24] [27].

| Hydrogen Bond Parameter | Value | Units |

|---|---|---|

| O-H···O Distance | 2.6322 | Angstroms |

| H···O Distance | 1.69 | Angstroms |

| O-H···O Angle | 173.3 | Degrees |

| Dimerization Enthalpy | 50-65 | kJ/mol |

In solution, the dimerization behavior depends significantly on solvent polarity and concentration [24]. Nonpolar solvents favor cyclic dimer formation, while polar protic solvents compete for hydrogen bonding sites, reducing the extent of self-association [24]. The dimerization constant increases with decreasing temperature and increasing alkyl chain length due to enhanced hydrophobic interactions [24].

The crystal structure of pent-2-enoic acid reveals that dimeric units pack in layers parallel to specific crystallographic planes, with the hydrophobic alkyl chains oriented to minimize unfavorable interactions with polar carboxylic acid groups [19] [21] [25]. This arrangement represents a compromise between hydrogen bonding stabilization and hydrophobic effects, characteristic of amphiphilic molecules [19] [25].

The Knoevenagel condensation represents one of the most established and versatile methods for synthesizing pent-2-enoic acid, offering excellent stereoselectivity and moderate to high yields under relatively mild conditions [4] [5]. This reaction, discovered by Emil Knoevenagel in the 1890s, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form an α,β-unsaturated carboxylic acid [6].

Mechanism and Basic Procedure

The Knoevenagel condensation for pent-2-enoic acid synthesis typically employs propanal as the carbonyl component and malonic acid or its esters as the active methylene compound [7] [8]. The reaction proceeds through a well-established mechanism involving enolate formation, nucleophilic addition, and subsequent dehydration [6] [9]:

- Enolate Formation: A weak base (typically piperidine or triethylamine) abstracts a proton from the active methylene compound, generating a resonance-stabilized carbanion

- Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of propanal, forming a β-hydroxy intermediate

- Dehydration: Elimination of water occurs spontaneously or under mild heating, yielding the α,β-unsaturated product

- Decarboxylation: When using malonic acid, thermal decarboxylation removes one carboxyl group, producing the final carboxylic acid [4]

Reaction Conditions and Optimization

Research has demonstrated that optimal Knoevenagel condensation conditions for pent-2-enoic acid synthesis involve temperatures ranging from 25°C to 80°C, with piperidine or triethylamine serving as the preferred basic catalysts [6] [10]. The reaction typically achieves 70-90% yields with predominantly E-selectivity (>85%) [11] [5].

Solvent Selection: The choice of solvent significantly impacts both yield and stereoselectivity. Polar protic solvents such as ethanol or methanol facilitate the condensation while promoting E-isomer formation through thermodynamic control [6] [12]. Non-polar solvents generally result in lower conversion rates but may provide enhanced selectivity in certain cases.

Catalyst Loading: Studies indicate that catalyst loadings of 10-20 mol% provide optimal balance between reaction rate and product purity [6]. Higher catalyst concentrations can lead to side reactions and decreased selectivity, while insufficient catalyst results in incomplete conversion.

Advanced Knoevenagel Variations

Recent developments in Knoevenagel chemistry have introduced several modifications specifically applicable to pent-2-enoic acid synthesis:

Microwave-Assisted Conditions: Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields and selectivity [6]. This approach has proven particularly effective for large-scale synthesis.

Enzyme-Catalyzed Reactions: Lipase-catalyzed Knoevenagel condensations have emerged as environmentally benign alternatives, achieving excellent E-selectivity (>90%) under mild conditions [11] [10]. These methods utilize readily available enzymes and operate at ambient temperature, making them attractive for industrial applications.

Catalytic Processes and Reaction Optimization

Homogeneous Catalysis Systems

Rhodium-Catalyzed Hydroformylation: Industrial-scale production of pent-2-enoic acid often employs rhodium-catalyzed hydroformylation of butadiene in the presence of carbon monoxide and water [13] [14]. This process operates under high-pressure conditions (400-700 psig) at temperatures of 150°C, achieving excellent regioselectivity and E-stereoselectivity [13]. The reaction proceeds through a well-defined catalytic cycle involving:

- Butadiene Coordination: 1,3-butadiene coordinates to the rhodium center

- Hydroformylation: Carbon monoxide insertion generates an acyl intermediate

- Hydrolysis: Water addition produces the carboxylic acid product

- Catalyst Regeneration: The rhodium catalyst is regenerated for subsequent cycles

This method routinely achieves 85-90% yields with high linear selectivity to 3-pentenoic acid, which can be subsequently isomerized to pent-2-enoic acid under basic conditions [14] [15].

Cobalt-Catalyzed Processes: Recent advances in cobalt catalysis have provided alternative approaches for α,β-unsaturated carboxylic acid synthesis [16] [17]. Bis(phosphine) cobalt(II) complexes demonstrate remarkable activity for asymmetric hydrogenation of tetrasubstituted α,β-unsaturated carboxylic acids, offering complementary reactivity to traditional rhodium systems [16].

Heterogeneous Catalysis Applications

Palladium-Catalyzed Carbonylation: Patent literature describes efficient palladium-catalyzed carbonylation of chlorobutenes to produce pentenoic acid intermediates [13]. This process utilizes 0.05-5% palladium catalyst at temperatures between 90-190°C under carbon monoxide pressures of 250-5000 psig. The method offers several advantages:

- High Selectivity: Excellent regioselectivity for terminal carboxylation

- Scalability: Suitable for industrial implementation

- Catalyst Recycling: Palladium complexes can be recovered and reused

Supported Metal Catalysts: Heterogeneous catalysts have found application in both synthesis and purification of pent-2-enoic acid [18] [19]. Supported palladium and platinum catalysts enable selective hydrogenation of impurities while preserving the desired α,β-unsaturated functionality.

Process Optimization Strategies

Reaction Kinetics and Mechanism: Modern chemical reaction optimization employs computational approaches to understand mechanism and optimize conditions [20]. For pent-2-enoic acid synthesis, key parameters include:

- Temperature Profiles: Optimal temperature control prevents decomposition while maximizing conversion

- Pressure Management: Careful pressure control in carbonylation reactions ensures safety and selectivity

- Mixing and Mass Transfer: Efficient mixing prevents hot spots and ensures uniform conversion

Advanced Process Control: Industrial production benefits from real-time monitoring and control systems that adjust reaction parameters based on product quality measurements [20]. These systems typically monitor:

- Conversion rates through online spectroscopy

- Product composition via gas chromatography

- Temperature and pressure profiles

- Catalyst activity and lifetime

Alternative Synthetic Routes

Wittig and Related Phosphorus Chemistry

The Wittig reaction provides a powerful alternative for pent-2-enoic acid synthesis, offering precise control over alkene formation and good functional group tolerance [21] [22] [23]. This approach employs the reaction between propanal and ethyl (triphenylphosphoranylidene)acetate to generate the ethyl ester, which is subsequently hydrolyzed to the free acid [24] [25].

Mechanism and Selectivity: The Wittig reaction proceeds through ylide formation, nucleophilic addition to the carbonyl, and elimination to form the alkene [23] [24]. Stereoselectivity depends on the ylide type:

- Stabilized ylides (ester-substituted) typically provide E-selectivity

- Non-stabilized ylides may yield Z-products preferentially

- Reaction conditions (temperature, solvent) significantly influence outcome

Advantages and Limitations: While the Wittig approach offers excellent alkene selectivity, it generates stoichiometric amounts of triphenylphosphine oxide byproduct, which can be challenging to remove [26] [24]. Recent developments focus on phosphine oxide recycling and alternative phosphorus reagents to address these limitations.

Aldol-Based Approaches

Classical Aldol Condensation: Traditional aldol condensation between acetaldehyde and propionaldehyde, followed by dehydration, provides access to pent-2-enoic acid [27] [28] [29]. However, this approach suffers from potential side reactions and moderate selectivity:

- Cross-aldol reactions can produce multiple products

- Self-condensation of individual aldehydes competes with the desired reaction

- Stereoselectivity is generally moderate without additional control elements

Modern Aldol Variants: Contemporary aldol chemistry employs chiral auxiliaries, enantioselective catalysts, and directed aldol reactions to improve selectivity [30] [31]. These methods show promise for accessing enantiomerically pure derivatives of pent-2-enoic acid.

Organometallic Approaches

Copper-Catalyzed Carboxylation: Recent literature describes copper-catalyzed formal methylative and hydrogenative carboxylation of alkynes with CO₂ to produce α,β-unsaturated carboxylic acids [32]. This method offers:

- Atom Economy: Utilizes CO₂ as a C1 building block

- Mild Conditions: Operates under relatively mild temperatures and pressures

- Selectivity: Provides good control over regio- and stereochemistry

Organozinc and Organomagnesium Chemistry: Grignard and organozinc reagents provide additional routes to pent-2-enoic acid through carbonylation or carboxylation reactions [33]. These methods typically require anhydrous conditions but offer good yields and selectivity.

Biocatalytic Methods

Enzymatic Condensations: Enzyme-catalyzed approaches have gained attention as environmentally benign alternatives for α,β-unsaturated carboxylic acid synthesis [11] [34]. Lipase-catalyzed cascade reactions combining esterification and Knoevenagel condensation achieve excellent selectivity under mild conditions [11].

Metabolic Engineering: Biosynthetic approaches using engineered microorganisms represent an emerging area for sustainable production of carboxylic acids [34] [35]. These methods offer advantages in terms of selectivity and environmental impact but currently face limitations in productivity and scale.

Challenges in Isomer Control and Purity

Stereoisomer Formation and Control

The synthesis of pent-2-enoic acid inevitably produces both E and Z geometric isomers, with the E-isomer being thermodynamically more stable due to reduced steric interactions [3] [36]. The (E)-pent-2-enoic acid (CAS: 13991-37-2) typically predominates in most synthetic methods, while the (Z)-isomer (CAS: 16666-42-5) forms as a minor component [37] [38].

Thermodynamic vs. Kinetic Control: Most synthetic methods operate under thermodynamic control, favoring E-isomer formation [39] [40]. However, specific reaction conditions can provide kinetic control, potentially accessing Z-isomers:

- Low temperatures favor kinetic products

- Strong bases promote equilibration to thermodynamic products

- Reaction time influences the E/Z ratio through isomerization

Mechanistic Considerations: The stereochemical outcome depends on the specific reaction mechanism [41] [39]. Knoevenagel condensations typically proceed through E-selective transition states, while some organometallic approaches may provide alternative selectivity patterns.

Separation and Purification Challenges

Physical Property Differences: The E and Z isomers of pent-2-enoic acid exhibit similar physical properties, making separation challenging [38] [3]:

- Boiling points differ by only a few degrees

- Solubility characteristics are nearly identical

- Crystallization behavior may provide some selectivity

Analytical Characterization: Distinguishing between E and Z isomers requires sophisticated analytical techniques [37] [42]:

- ¹H NMR spectroscopy: Vinyl proton chemical shifts differ between isomers

- Gas chromatography: Capillary columns can resolve geometric isomers

- IR spectroscopy: C=C stretching frequencies may show subtle differences

Impurity Management

Polymerization Prevention: α,β-Unsaturated carboxylic acids are prone to polymerization through Michael addition reactions [43] [44]. Prevention strategies include:

- Inhibitor addition: Radical scavengers prevent polymerization initiation

- Temperature control: Low storage temperatures reduce polymerization rates

- Oxygen exclusion: Anaerobic conditions minimize radical formation

Purification Protocols: Achieving high purity requires multi-step purification procedures [45]:

- Acid-base extraction: Removes neutral and basic impurities

- Fractional distillation: Separates components based on volatility

- Recrystallization: Provides final purification for solid acids

- Chromatographic separation: Resolves closely related isomers and impurities

Quality Control Standards: Industrial production requires strict quality control to ensure product specifications [43]. Common impurities include:

- Starting materials: Unreacted aldehydes and active methylene compounds

- Byproducts: Alternative regioisomers and side-reaction products

- Catalyst residues: Metal complexes and organic ligands

- Polymerization products: Dimers and higher oligomers